1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one
Description
The compound 1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one features a coumarin (2H-chromen-2-one) core substituted with a butyl group at position 4, a chlorine atom at position 6, and an acetyloxy linker at position 7 connecting to an imidazolidin-2-one moiety. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.
Properties
Molecular Formula |
C18H19ClN2O5 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
1-[2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxyacetyl]imidazolidin-2-one |
InChI |
InChI=1S/C18H19ClN2O5/c1-2-3-4-11-7-17(23)26-14-9-15(13(19)8-12(11)14)25-10-16(22)21-6-5-20-18(21)24/h7-9H,2-6,10H2,1H3,(H,20,24) |
InChI Key |
VAZTWDOZVLQLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCNC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves the coupling of an imidazolidin-2-one ring with a chromenone derivative. Specific synthetic methods may vary, but one approach is to react an appropriate imidazolidin-2-one precursor with a suitable chromenone intermediate.
Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and catalysts. Detailed reaction conditions and mechanisms would require further investigation.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for scientific purposes.
Chemical Reactions Analysis
Reactivity: 1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one may undergo various reactions, including:
Oxidation: It could be oxidized under certain conditions.
Substitution: Substituents on the chromenone ring may be replaced.
Reduction: Reduction of the carbonyl group is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and substituents present. Further studies are needed to identify specific products.
Scientific Research Applications
Medicinal Chemistry: Investigating its pharmacological properties.
Biological Research: Studying its effects on cellular processes.
Chemical Industry: Exploring its use as a building block for other compounds.
Mechanism of Action
The exact mechanism of action remains to be fully elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Key physicochemical data for comparable compounds are summarized below:
| Compound | Melting Point (°C) | IR Peaks (cm⁻¹, C=O stretch) | Biological Activity |
|---|---|---|---|
| 10c (Cu complex) | 214–216 | 1670 | Anticancer (in vitro) |
| 8k (Cu complex) | 195–199 | 1683 | Not reported |
| 5j (Cu complex with thione moiety) | N/A | N/A | Potent anticancer activity |
| Target compound | Not available | Not available | Hypothesized antimicrobial |
The copper complexes exhibit higher melting points (195–216°C) due to their crystalline, metal-coordinated structures. The target compound’s melting point would depend on its crystallinity and substituent effects. IR spectra of related compounds show C=O stretches near 1670–1683 cm⁻¹, consistent with the imidazolidin-2-one and coumarin carbonyl groups .
Computational and Analytical Methods
Structural characterization of similar compounds relies on X-ray crystallography, facilitated by software suites like SHELX and WinGX/ORTEP . For the target compound, these tools would resolve its non-metalated structure, with the coumarin and imidazolidin-2-one moieties likely exhibiting planar and puckered conformations, respectively.
Biological Activity
1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The compound's structure, synthesis, and mechanisms of action are also discussed.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C16H17ClO5. It features a chromenone moiety linked to an imidazolidinone structure, which is known for various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that imidazolidine derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various human cancer cell lines. Studies indicate that imidazolidine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 .
Case Study:
In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting potent anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been highlighted in several studies. The imidazolidine moiety is known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response .
Mechanism of Action:
The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Synthesis and Derivatives
The synthesis of this compound typically involves the acylation of imidazolidine derivatives with chromone-based acylating agents. Variations in substituents on the chromone ring can lead to different biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
